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Compound of Interest

7-Nitro-3,4-dihydroisoquinolin-
1(2H)-one

Cat. No.: B1356304

Compound Name:

In-Depth Technical Guide to 7-Nitro-3,4-
dihydroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and
structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. This document consolidates available
data on its physicochemical characteristics, and structural details. It is intended to serve as a
foundational resource for researchers and professionals engaged in synthetic chemistry,
medicinal chemistry, and drug development, facilitating a deeper understanding and further
investigation of this compound.

Chemical Structure and Properties

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound featuring a
dihydroisoquinolinone core substituted with a nitro group at the 7-position. This substitution
significantly influences the electron density of the aromatic ring and the overall chemical
reactivity of the molecule.

Chemical Structure:

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1356304?utm_src=pdf-interest
https://www.benchchem.com/product/b1356304?utm_src=pdf-body
https://www.benchchem.com/product/b1356304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Figure 1: 2D structure of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one.

Table 1. General and Physicochemical Properties

Property Value Source
CAS Number 22245-96-1 [1]
Molecular Formula CoHsN20s3 [1]
Molecular Weight 192.17 g/mol [1]
Not specified in available
Appearance ]
literature.
) ) Not specified in available
Melting Point )
literature.
N ) Not specified in available
Boiling Point )
literature.
- Not specified in available
Solubility ]
literature.
Sealed in dry, room
Storage [1]

temperature.

Spectroscopic Data

Detailed experimental spectroscopic data for 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is not
readily available in the surveyed literature. The following tables provide predicted and
characteristic spectral features based on the analysis of similar compounds.

Table 2: Predicted *H NMR Spectral Data
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Chemical Shift (ppm) Multiplicity Assighment
~8.0-8.5 m Aromatic protons
~7.3-7.8 m Aromatic protons
~35-4.0 t -CH2-N-
~3.0-35 t -CH2-C=0

Table 3: Predicted 13C NMR Spectral Data

Chemical Shift (ppm) Assighment
~165-175 C=0
~140 - 150 Aromatic C-NO2z
~120 - 140 Aromatic C
~40 - 50 -CH2-N-
~25-35 -CH2-C=0

Table 4: Characteristic IR Absorption Bands
Wavenumber (cm~?) Functional Group Vibration
3200-3400 N-H Stretching
3000-3100 Aromatic C-H Stretching
2850-2960 Aliphatic C-H Stretching
1680-1700 C=0 (Amide) Stretching
1500-1550 N-O (Nitro) Asymmetric Stretching
1330-1370 N-O (Nitro) Symmetric Stretching
1600, 1475 Aromatic C=C Stretching
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Synthesis and Reactivity

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a key intermediate in the synthesis of various
pharmacologically active molecules. Its synthesis and subsequent chemical transformations
are of significant interest in medicinal chemistry.

Synthesis of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

A detailed, peer-reviewed experimental protocol for the direct synthesis of 7-Nitro-3,4-
dihydroisoquinolin-1(2H)-one is not explicitly available in the searched literature. However, its
synthesis can be inferred from general methods for the nitration of aromatic compounds and
the formation of the dihydroisoquinolinone scaffold. A plausible synthetic route is the nitration of
3,4-dihydroisoquinolin-1(2H)-one.

HNOs / H2S04 —Nitration

Click to download full resolution via product page
Figure 2: Plausible synthetic route to 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one.

Reduction to 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

A common and well-documented reaction of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is its
reduction to the corresponding amine, a valuable building block for further functionalization.

Experimental Protocol: Reduction of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

e Reactants: 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one, Methanol, 10% Palladium on carbon
(Pd/C), Hydrogen gas.

» Procedure:
o Dissolve 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one in methanol.

o Add a catalytic amount of 10% Pd/C to the solution.
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o Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr
hydrogenator) at room temperature.

o Monitor the reaction progress by thin-layer chromatography (TLC).
o Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to yield 7-Amino-3,4-dihydroisoquinolin-
1(2H)-one.

Hz2, Pd/C Reduction
_
Methanol

Click to download full resolution via product page

Figure 3: Reduction of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or
the signaling pathways directly modulated by 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one.
However, the dihydroisoquinolinone scaffold is present in numerous biologically active natural
products and synthetic compounds, exhibiting a wide range of pharmacological effects,
including anticancer, antimicrobial, and neuroprotective activities. The nitroaromatic group is
also a common feature in various therapeutic agents. The combination of these two moieties
suggests that 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one and its derivatives are promising
candidates for drug discovery and development. Further research is required to elucidate the
specific biological targets and mechanisms of action of this compound.

Conclusion

7-Nitro-3,4-dihydroisoquinolin-1(2H)-one is a valuable heterocyclic compound with
significant potential in synthetic and medicinal chemistry. While foundational data regarding its
basic chemical properties are available, a comprehensive experimental characterization,
including detailed spectroscopic analysis and the determination of its physical properties, is still
needed. The lack of information on its biological activity and mechanism of action presents an
open area for future research. This technical guide serves as a starting point for researchers,
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highlighting the current state of knowledge and identifying key areas for further investigation to
unlock the full potential of this molecule in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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